2'-Deoxycoformycin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVKHBSQESCIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860661 | |
| Record name | 3-(2-Deoxypentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, aqueous solubility > 100 mg/ml, H2O >30 (mg/mL), pH 9 borate buffer >50 (mg/mL) | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632 | |
| Record name | PENTOSTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632 | |
| Record name | PENTOSTATIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/218321%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
White crystals from methanol/water, White to off-white solid | |
CAS No. |
53910-25-1 | |
| Record name | (8R)-3-(2-Deoxy-b-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOSTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-225 °C, Mp: also reported as 204-209.5 °C with darkening at > 150 °C. | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1131 | |
| Record name | PENTOSTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Enzymatic Inhibition Profile and Molecular Mechanisms
Adenosine (B11128) Deaminase as the Primary Molecular Target
Adenosine deaminase (ADA) is a key enzyme in the purine (B94841) metabolic pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. wikipedia.orgebi.ac.ukmdpi.comnih.govencyclopedia.pubpatsnap.comresearchgate.net This enzymatic activity is vital for maintaining the balance of adenine (B156593) nucleotides within cells and plays a significant role in the development and maintenance of the immune system. wikipedia.orgmdpi.comnih.govencyclopedia.pubresearchgate.netfebscongress.org ADA is present in virtually all mammalian cells, with particularly high levels found in lymphoid tissues such as lymph nodes, spleen, and thymus. mdpi.comnih.govtandfonline.com
Mechanism of Adenosine Deaminase Catalysis
The catalytic mechanism of ADA involves the hydrolytic deamination of adenosine or deoxyadenosine. ebi.ac.ukresearchgate.net The proposed mechanism is a stereospecific addition-elimination reaction proceeding via a tetrahedral intermediate. wikipedia.orgebi.ac.uk The active site of ADA contains a zinc ion, which is essential for enzymatic activity. wikipedia.org This zinc ion activates a water molecule, which is then deprotonated by a basic residue (such as Asp295) to form a hydroxide (B78521) ion. wikipedia.orgtandfonline.com This hydroxide ion acts as a nucleophile, attacking the C6 carbon of the purine ring of the substrate (adenosine or deoxyadenosine). ebi.ac.uktandfonline.com A conserved glutamate (B1630785) residue (Glu217) is positioned to donate a proton to the N1 atom of the substrate, stabilizing the transition state and facilitating the formation of the tetrahedral intermediate. wikipedia.orgtandfonline.com Following the formation of the tetrahedral intermediate, ammonia (B1221849) is eliminated, resulting in the formation of inosine or deoxyinosine. ebi.ac.uk The reaction is highly efficient, with ADA being one of the more efficient enzymes known.
2'-Deoxycoformycin as a Transition State Analog Inhibitor
This compound (dCF) is a potent inhibitor of ADA, acting as a transition state analog. nih.govontosight.ainih.govrcsb.orgnih.govresearchgate.nettandfonline.com Transition state theory posits that enzymes catalyze reactions by stabilizing the transition state. nih.govresearchgate.net Transition state analogs are compounds that chemically and structurally resemble the transition state of an enzymatic reaction more closely than the substrate or product. nih.govresearchgate.net By mimicking the tetrahedral intermediate formed during the deamination of adenosine, dCF binds very tightly to the active site of ADA. ontosight.aircsb.orgnih.govscbt.com This tight binding effectively blocks the enzyme's catalytic activity. ontosight.ai The interaction involves the coordination of the 8R-hydroxyl group of dCF to the zinc ion in the active site, which significantly contributes to its high potency and stereospecificity of inhibition. rcsb.org This strong binding converts the catalytic energy of the enzyme into binding energy for the inhibitor. nih.govresearchgate.net
Irreversible Binding Kinetics of this compound to Adenosine Deaminase
This compound is characterized as an irreversible or tight-binding inhibitor of ADA. nih.govaacrjournals.orgacs.orgmedchemexpress.com It binds to the enzyme's active site with extremely high affinity, with reported Ki values in the picomolar range (e.g., 2.5 pM). aacrjournals.orgmedchemexpress.comnih.gov This very low dissociation constant indicates that the binding is essentially irreversible under physiological conditions. The prolonged and nearly irreversible inhibition of intracellular ADA by dCF is considered a likely explanation for some of its biological effects. acs.org Studies in various tissues and species have demonstrated that once inhibited by dCF, the recovery of ADA activity is slow, particularly in certain cell types like erythrocytes. aacrjournals.orgscilit.com This slow recovery reflects the stable complex formed between dCF and the enzyme.
Cellular and Biochemical Consequences of Adenosine Deaminase Inhibition
Inhibition of ADA by this compound leads to significant disruptions in purine metabolism, with profound consequences for cellular function, particularly in cells with high rates of purine turnover, such as lymphocytes. patsnap.comontosight.ai
Perturbation of Purine Metabolism and Nucleotide Pool Homeostasis
The primary biochemical consequence of ADA inhibition is the disruption of normal purine metabolism and the maintenance of nucleotide pool homeostasis. nih.govontosight.ainih.govrcsb.orgnih.govjci.org ADA's role in converting adenosine and deoxyadenosine is critical for controlling their intracellular and extracellular concentrations. encyclopedia.pubresearchgate.netnih.govresearchgate.net When ADA is inhibited, the normal breakdown of these nucleosides is prevented, leading to their accumulation. patsnap.comontosight.aiscbt.comontosight.aipatsnap.com This accumulation perturbs the delicate balance of purine intermediates and can affect downstream metabolic pathways. jci.orgdntb.gov.ua The increased levels of adenosine and deoxyadenosine can then be further metabolized through alternative pathways, such as phosphorylation by kinases like adenosine kinase and deoxycytidine kinase. patsnap.comjci.org This altered metabolism contributes to imbalances in nucleotide pools, impacting processes that rely on a balanced supply of these building blocks.
Influence on Ribonucleotide Reductase Activity and Deoxynucleotide Biosynthesis
Inhibition of ADA by this compound leads to an accumulation of deoxyadenosine. patsnap.combiosynth.com Deoxyadenosine is then phosphorylated, primarily in lymphocytes, to deoxyadenosine triphosphate (dATP). patsnap.comnih.gov Elevated intracellular levels of dATP are known to interfere with ribonucleotide reductase (RNR), a key enzyme responsible for the synthesis of deoxyribonucleotides, the building blocks of DNA. patsnap.comlibretexts.orgsci-hub.se RNR catalyzes the reduction of ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP). libretexts.org RNR activity is allosterically regulated by deoxynucleoside triphosphates, with dATP acting as an inhibitor of all four reduction reactions. libretexts.orgsci-hub.se The disruption of RNR activity by accumulated dATP halts the production of other deoxyribonucleotides, thereby inhibiting DNA replication and repair mechanisms. patsnap.comnih.gov Studies in human leukemic cells (CCRF-CEM) resistant to 9-beta-D-arabinofuranosyladenine (ara-A) in the presence of this compound showed a 2- to 8-fold increase in all four deoxyribonucleoside triphosphates and an alteration in the sensitivity of RNR to dATP and ATP. nih.gov
Induction of Programmed Cell Death Pathways
The accumulation of dATP resulting from ADA inhibition by this compound triggers apoptotic pathways. patsnap.com Apoptosis, or programmed cell death, is a regulated process essential for removing damaged or unneeded cells. patsnap.commedcraveonline.comnih.gov The buildup of dATP initiates a cascade of molecular events leading to cell death, particularly in rapidly dividing cells like malignant lymphocytes. patsnap.com Both dATP and cladribine (B1669150) triphosphate (CdATP) can cause DNA strand breaks in lymphocytes, activating p53 and leading to the release of cytochrome c from mitochondria, ultimately inducing apoptosis. nih.gov While the precise mechanism of this compound's antitumor effect in hairy cell leukemia is not fully understood, its ability to induce apoptosis in malignant cells is considered highly effective. biosynth.compfizer.com
Modulation of S-Adenosylhomocysteine Hydrolase Inactivation
Beyond its primary effect on ADA, this compound treatment has been observed to influence S-adenosylhomocysteine (AdoHcy) hydrolase activity. nih.govbevital.no Studies in mice infused with this compound showed that in addition to the nearly complete inhibition of ADA, AdoHcy hydrolase activity decreased slowly, with the rate and extent of inactivation being highest in the spleen. nih.govbevital.no This inactivation appeared to be irreversible in several tissues of mice. bevital.no While this compound treatment alone induced no or only a moderate increase in tissue content of AdoHcy, the amount of 2'-deoxyadenosine (B1664071) increased markedly, especially in spleen and thymus. nih.govbevital.no In the context of combined treatment with 9-beta-D-arabinofuranosyladenine (ara-A), infusion of this compound resulted in significant increases in AdoHcy concentration in circulating lymphoblasts, leading to a decrease in the S-adenosylmethionine:AdoHcy ratio. duke.edu This decline in the methylation index was accompanied by inhibition of RNA methylation. duke.edu
Effects on Cellular Energetics and ATP Levels
Inhibition of ADA by this compound can have significant effects on cellular energetics, particularly ATP levels. The accumulation of dATP, a consequence of ADA inhibition, has been shown to correlate with a decrease in ATP levels in erythrocytes. pnas.org This inverse relationship between ATP and dATP raises questions about the control of energy metabolism. pnas.org In the context of renal ischemia-reperfusion injury in rats, this compound pretreatment decreased malondialdehyde (MDA) levels and increased ATP levels, suggesting a protective action by facilitating purine salvage for ATP synthesis. nih.gov Inhibition of ADA during ischemia in rats led to an increase in the residual adenine nucleotide pool and accelerated postischemic restoration of cellular ATP. nih.gov
Specificity and Selectivity of this compound Action
The action of this compound is primarily directed towards adenosine deaminase, but its specificity and selectivity can vary across different ADA isoforms, species, and in the context of potential off-target interactions.
Differential Inhibition Across Adenosine Deaminase Isoforms and Species
This compound is a potent inhibitor of mammalian adenosine deaminase. pfizer.comnih.gov While the primary target is ADA1, the main cytosolic isoform, there is also an extracellular isoform, ADA2, which possesses identical enzymatic activity but is predominantly located in serum. ucl.ac.ukuniprot.orgloinc.org Research indicates that this compound is a tight-binding inhibitor of isolated adenosine deaminase and also inhibits this enzyme in vivo. bevital.no
Differences in ADA enzymes across species can influence the selectivity of inhibitors. For instance, crystal structures of Plasmodium vivax adenosine deaminase in complex with inhibitors, including this compound, have highlighted structural differences compared to mammalian ADA enzymes. nih.gov These differences may explain the differential substrate specificity and potential drug selectivity between mammalian and parasite enzymes. nih.gov Notably, adenosine deaminase acting on RNA (ADAR) enzymes, which catalyze the conversion of adenosine to inosine in double-stranded RNA, are not inhibited by this compound, suggesting a different catalytic mechanism compared to other deaminases. acs.org
Evaluation of Off-Target Enzymatic Interactions
While this compound is primarily known for its potent ADA inhibition, the potential for off-target enzymatic interactions has been evaluated. Studies have investigated its effects on other enzymes involved in purine metabolism and related pathways. For example, the influence on S-adenosylhomocysteine hydrolase activity has been observed, indicating an effect beyond direct ADA inhibition. nih.govbevital.noduke.edu However, research has also explored whether this compound potentiates the toxic effects of deoxyadenosine by inhibiting other enzymes. In sympathetic neurons, inhibition of adenosine deaminase by deoxycoformycin did not potentiate the toxic effects of deoxyadenosine. nih.gov
This compound: Impact on Lymphoid vs. Non-Lymphoid Cell Biology
This compound, also known as pentostatin (B1679546), is a potent inhibitor of the enzyme adenosine deaminase (ADA). The differential expression and activity of ADA across various tissues are fundamental to understanding the selective biological effects of this compound, particularly its pronounced impact on lymphoid cells compared to non-lymphoid cells.
Adenosine deaminase plays a crucial role in the catabolism of purine nucleosides, catalyzing the irreversible deamination of adenosine to inosine and deoxyadenosine to deoxyinosine. drugbank.comglobalrph.compatsnap.com The highest levels of ADA activity in humans are found within the lymphoid system, including the thymus, spleen, and lymph nodes. drugbank.comglobalrph.comnih.govscielo.brnih.gov Within the lymphoid cell population, T-cells typically exhibit higher ADA activity than B-cells. drugbank.comglobalrph.com In contrast, non-lymphoid tissues such as the cerebral cortex, liver, kidney, and skin demonstrate considerably lower levels of ADA activity. scielo.brnih.gov This differential distribution is a key factor in the selective toxicity observed with ADA inhibition.
| Tissue Type | Relative ADA Activity |
| Thymus | Very High |
| Spleen | Intermediate |
| Lymph Nodes | Intermediate |
| Peripheral Lymphocytes | Intermediate (increases with stimulation) nih.gov |
| Skin | Intermediate |
| Cerebral Cortex | Low |
| Liver | Low |
| Kidney | Low |
Note: This table represents relative ADA activity based on observations in human and animal tissues. Specific activity levels can vary depending on the study and methodology.
Inhibition of ADA by this compound leads to a significant intracellular accumulation of adenosine and, more importantly, deoxyadenosine. drugbank.comglobalrph.compatsnap.comnih.govnih.govnih.gov Deoxyadenosine is then phosphorylated by deoxycytidine kinase to form deoxyadenosine triphosphate (dATP). patsnap.comnih.gov Lymphoid cells are particularly susceptible to the cytotoxic effects of elevated dATP levels due to their relatively high ADA activity and active deoxycytidine kinase. drugbank.comglobalrph.compatsnap.comnih.govumich.edu
The primary mechanism of toxicity in proliferating cells, such as malignant lymphocytes, involves the accumulation of dATP inhibiting ribonucleotide reductase. drugbank.comglobalrph.compatsnap.comcancernetwork.compsu.edu Ribonucleotide reductase is an essential enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the building blocks for DNA synthesis. patsnap.com Inhibition of this enzyme leads to a depletion of other deoxyribonucleotide pools necessary for DNA replication and repair, ultimately blocking cell division. cancernetwork.compsu.edu
Furthermore, elevated dATP levels can trigger apoptotic pathways in lymphocytes, contributing to cell death. patsnap.comnih.gov Studies have also indicated that deoxyadenosine, in the presence of ADA inhibition, can inhibit RNA synthesis in resting lymphocytes. nih.govnih.gov Another proposed mechanism of toxicity in non-dividing lymphocytes involves NAD depletion, potentially initiated by poly(ADP-ribose) formation, which can lead to cell death. nih.gov
Research findings have consistently demonstrated the selective toxicity of this compound towards lymphoid cells. Studies in mice showed that this compound caused selective toxicity to lymphoid tissues with no apparent toxicity observed in other tissues examined. nih.gov In a patient with T-cell lymphoma treated with this compound, high concentrations of dATP were detected in lymphoid cells and erythrocytes, but not in polymorphonuclear leukocytes. capes.gov.br Clinical observations in patients treated with this compound have shown profound lymphopenia, reflecting the depletion of lymphocytes. umich.edu This selective effect forms the basis for its use in treating lymphoid malignancies.
While the high ADA activity in lymphocytes is a major determinant of their sensitivity to this compound, the precise mechanisms underlying the differential effects on various cell types, especially the relative sparing of myeloid cells despite potential dATP accumulation in conditions of ADA deficiency, continue to be investigated. researchgate.net Furthermore, studies have suggested that mature T cells may be less sensitive to deoxynucleoside toxicity compared to immature T lymphoblasts, correlating with lower dATP accumulation in mature cells. umich.edu
Biosynthesis of 2 Deoxycoformycin in Producing Microorganisms
Origin and Biosynthetic Precursors in Streptomyces antibioticus
Studies on the biosynthesis of 2'-deoxycoformycin in Streptomyces antibioticus have indicated that a purine (B94841) nucleoside serves as the precursor for the majority of its carbon atoms. osti.gov Specifically, adenosine (B11128) has been identified as a key precursor, with its intact carbon-nitrogen skeleton being incorporated into this compound. mdpi.comnih.govnih.gov Isotope labeling experiments using [U-14C]adenosine showed incorporation into this compound without cleavage of the N-glycosylic bond. nih.gov In contrast, incorporation of [U-14C]glycine, a precursor in the de novo purine biosynthetic pathway, was not detected in this compound, suggesting that the de novo pathway is not required for its biosynthesis. nih.govresearchgate.net
A notable finding is that carbon-1 of D-ribose is the precursor for carbon 7 in the seven-membered 1,3-diazepine ring of this compound. nih.govosti.govnih.gov This indicates an insertion of a one-carbon unit between N-1 and C-6 of the purine ring during the biosynthetic process. osti.govnih.govnih.gov
Elucidation of Key Enzymatic Transformations
The biosynthesis of this compound involves several distinct enzymatic steps, including a crucial purine ring rearrangement and 1,3-diazepine formation, as well as potential post-synthetic modifications. nih.govosti.gov
A central enzymatic transformation in this compound biosynthesis is the ring expansion of the adenine (B156593) moiety of adenosine to form the tetrahydroimidazo[4,5-d] osti.govasm.orgdiazepine (B8756704) system. nih.govacs.org This process involves the opening of the purine ring between C-6 and N-1 and the insertion of a one-carbon unit, derived from C-1 of D-ribose, to form the characteristic 1,3-diazepine ring. osti.govnih.govnih.gov
Research suggests that this ring expansion likely proceeds through a series of enzymatic reactions that may overlap with the early stages of L-histidine biosynthesis. nih.govpnas.org A proposed mechanism involves a Dieckmann cyclization and a retro-aldol elimination, leading to the formation of the seven-membered ring. nih.gov Enzymes homologous to those in the histidine biosynthesis pathway, such as ATP phosphoribosyl transferase, may be involved in the initial steps. nih.gov
While the core biosynthesis of this compound involves the formation of the 1,3-diazepine ring, some producing organisms synthesize halogenated analogs, such as 2'-chloropentostatin (2'-chloro-2'-deoxycoformycin). asm.orgresearchgate.netwikipedia.orgnih.gov In Actinomadura sp. ATCC 39365, which co-produces 2'-chloropentostatin and 2'-amino-2'-deoxyadenosine, a predicted cation/H+ antiporter, AdaE, has been implicated in the chlorination step during 2'-chloropentostatin biosynthesis. asm.orgnih.gov This suggests that post-synthetic modifications, like halogenation, can occur and are mediated by specific enzymes or transport proteins encoded within the biosynthetic gene clusters.
Genetic Basis of this compound Biosynthesis
The genes responsible for this compound biosynthesis are typically organized into biosynthetic gene clusters (BGCs) in the producing microorganisms. asm.orgmdpi.combeilstein-journals.orgdergipark.org.tr
In Streptomyces antibioticus, a biosynthetic gene cluster, sometimes referred to as the pen cluster, has been identified as being responsible for pentostatin (B1679546) (this compound) production. nih.govpnas.org This cluster contains genes such as penA, penB, and penC, which are required for pentostatin biosynthesis. nih.gov PenA is annotated as an ATP phosphoribosyl transferase, homologous to HisG in histidine biosynthesis. nih.gov PenB is a member of the short-chain dehydrogenase family and catalyzes the interconversion of this compound and its 8-keto precursor. pnas.org
In Actinomadura sp. ATCC 39365, a single gene cluster, designated ada, has been identified as essential for the biosynthesis of both 2'-chloropentostatin and 2'-amino-2'-deoxyadenosine. asm.orgasm.orgnih.gov This cluster contains genes like adaABCEKL which are proposed to be involved in 2'-chloropentostatin biosynthesis. asm.org
The identification and characterization of the biosynthetic gene clusters for this compound and its analogs provide a basis for pathway engineering. asm.org Understanding the enzymes and genes involved allows for potential manipulation of the pathway to improve production yields or to generate novel hybrid analogs with altered structures and potentially improved properties. asm.org For instance, insights gained from studying the ada cluster in Actinomadura sp. could facilitate the rational design of experiments to produce different halogenated or modified versions of this compound. asm.orgnih.gov
Comparative Biosynthesis with Related C-Nucleoside Antibiotics
The biosynthesis of this compound (dCF) in Streptomyces antibioticus involves a distinct pathway when compared to the biosynthesis of other nucleoside antibiotics, particularly the C-nucleosides formycin and pyrazofurin (B1679906), and the structurally related N-nucleoside coformycin (B1669288). While all these compounds are produced by microorganisms and exhibit significant biological activities, their assembly strategies showcase notable differences in precursor utilization, glycosidic bond formation, and enzymatic machinery.
The biosynthesis of this compound is proposed to originate from adenosine and the C-1 carbon of D-ribose. nih.govuni.luuni.luwikipedia.org Studies utilizing radiolabeled precursors in Streptomyces antibioticus indicated that the carbon-nitrogen skeleton of an intact purine nucleoside, likely adenosine, is incorporated without cleavage of the N-glycosidic bond. uni.lu This suggests a pathway involving the enzymatic opening of the purine ring between C-6 and N-1, followed by the insertion of a one-carbon unit derived from C-1 of D-ribose to form the characteristic 1,3-diazepine ring of dCF. uni.luuni.luwikipedia.org An important intermediate in this pathway is 8-ketodeoxycoformycin, which is subsequently reduced to this compound by a specific NADPH-dependent reductase enzyme isolated from S. antibioticus. nih.govuni.luwikipedia.org This enzyme stereospecifically reduces the 8-keto group to an R-configured hydroxyl group, matching the stereochemistry of naturally occurring dCF. nih.gov
In contrast, the biosynthesis of the pyrazole (B372694) C-nucleosides formycin and pyrazofurin, produced by organisms such as Streptomyces kaniharaensis and Streptomyces candidus, respectively, proceeds via a different route for the formation of their heterocyclic bases. nih.govnih.govnih.govnih.govnih.gov The pyrazole ring in these antibiotics is synthesized through a pathway involving the amino acids L-lysine and D-glutamic acid. nih.govnih.gov Key intermediates include 4-amino-1H-pyrazole-3,5-dicarboxylate (APDA) for formycin and 4-hydroxy-1H-pyrazole-3,5-dicarboxylate (HPDA) for pyrazofurin. nih.govnih.govnih.gov The crucial C-glycosidic bond, which links the pyrazole base to the ribofuranose sugar, is formed by dedicated C-glycoside synthases, such as ForT in formycin biosynthesis and PyfQ (PrfT) in pyrazofurin biosynthesis. nih.govnih.govnih.govnih.govnih.govnih.govnih.gov These enzymes catalyze a decarboxylative coupling reaction between the activated pyrazole intermediate and phosphoribosyl pyrophosphate (PRPP). nih.govnih.govnih.gov ForT and PrfT are described as being similar to β-ribofuranosyl-aminobenzene 5′-phosphate synthase enzymes. nih.govnih.govuni.lu
Coformycin, an N-nucleoside often co-produced with formycin by S. kaniharaensis and Nocardia interforma, shares the 1,3-diazepine ring structure found in dCF but is linked to a ribofuranose sugar via an N-glycosidic bond. nih.govuni.lunih.govnih.gov Its biosynthesis shows significant overlap with the early stages of L-histidine biosynthesis. nih.gov A key enzymatic step involves CofB, an enzyme homologous to SAICAR synthetase, which catalyzes the cyclization of a shared branch-point intermediate to yield an 8-ketocoformycin derivative. nih.gov This reaction is proposed to occur via a Dieckmann cyclization followed by a retro-aldol elimination. nih.gov Similar to dCF biosynthesis, a reduction step catalyzed by an NADPH-dependent dehydrogenase, CofA, is involved in converting the 8-keto intermediate to coformycin. nih.gov
A comparative analysis reveals fundamental differences in how these nucleoside antibiotics are assembled. The aglycon of this compound is derived from the structural rearrangement and ring expansion of a pre-existing purine nucleoside (adenosine). uni.luuni.luwikipedia.org In contrast, the pyrazole bases of formycin and pyrazofurin are constructed de novo from amino acid precursors (lysine and glutamate). nih.govnih.gov The method of glycosidic linkage formation also differs; formycin and pyrazofurin utilize specific C-glycoside synthases to form the C-C bond with PRPP, nih.govnih.govnih.gov while the C-C bond in dCF arises from the proposed insertion of a ribose carbon into the opened purine ring system. uni.luuni.luwikipedia.org Coformycin, being an N-nucleoside, forms a standard N-glycosidic bond, and its diazepine ring is formed through a pathway linked to histidine metabolism. nih.gov Furthermore, dCF contains a 2'-deoxyribofuranose sugar, whereas formycin, pyrazofurin, and coformycin contain a ribofuranose moiety. nih.govnih.govnih.govnih.gov The presence of 8-keto intermediates that undergo reduction is a common feature in the terminal steps of both dCF and coformycin biosynthesis. nih.govuni.luwikipedia.orgnih.gov
The diverse biosynthetic strategies employed by microorganisms to produce these nucleoside antibiotics highlight the remarkable enzymatic versatility found in natural product biosynthesis. These distinct pathways not only lead to variations in the structure and biological activity of the antibiotics but also offer potential targets for combinatorial biosynthesis and the generation of novel analogs.
| Feature | This compound (dCF) | Formycin & Pyrazofurin | Coformycin |
| Producing Organism(s) | Streptomyces antibioticus nih.govuni.luuni.luwikipedia.org | Streptomyces kaniharaensis, Nocardia interforma (Formycin); Streptomyces candidus (Pyrazofurin) nih.govnih.govnih.govnih.govnih.gov | Streptomyces kaniharaensis, Nocardia interforma nih.govnih.govuni.lunih.govnih.gov |
| Nucleobase Origin | Ring expansion of a purine nucleoside (Adenosine) uni.luuni.luwikipedia.org | De novo synthesis from amino acids (Lysine, Glutamate) nih.govnih.gov | Pathway overlapping with L-histidine biosynthesis nih.gov |
| Glycosidic Linkage Type | C-glycosidic (via ring expansion/insertion) uni.luuni.luwikipedia.org | C-glycosidic (formed by C-glycoside synthases) nih.govnih.govnih.gov | N-glycosidic nih.gov |
| Key Glycosylation Enzyme | Not a dedicated C-glycoside synthase; involves ring modification and insertion uni.luuni.luwikipedia.org | C-glycoside synthases (ForT, PyfQ/PrfT) nih.govnih.govnih.gov | N/A (N-glycosidic bond) |
| Sugar Moiety | 2'-deoxyribofuranose nih.gov | Ribofuranose nih.govnih.gov | Ribofuranose nih.gov |
| Key Terminal Step | Reduction of 8-keto intermediate nih.govuni.luwikipedia.org | Amidation and other modifications nih.govnih.govnih.gov | Reduction of 8-keto intermediate nih.gov |
Preclinical in Vitro and in Vivo Research Models
Pharmacodynamic Studies in Animal Models
Pharmacodynamic studies in animal models have focused on understanding how 2'-deoxycoformycin affects the body, particularly the activity of its target enzyme, adenosine (B11128) deaminase, and its distribution in various tissues.
Studies in rats have shown that the accumulation of [³H]dCF in the brain is maximal 2 hours after intraperitoneal injection. The elimination from the brain follows a two-compartment model with half-lives of approximately 1-5 hours and 50 hours. ADA activity in the rat brain was inhibited by about 95% at various doses (1.9, 3.7, and 18.6 µmol/kg) 2 hours post-injection. nih.gov In the gut of rats, dose-related inhibition of ADA activity was observed at the same doses. nih.gov
In mice, continuous intraperitoneal infusion of dCF at 0.4 mg/kg body weight per day for 5 days resulted in varying degrees of ADA inhibition in different lymphoid tissues, ranging from 57% to 100% inhibition in the thymus, spleen, and lymph nodes. pnas.org Another study in mice reported that ADA activity in various tissues was almost maximally inhibited after 4 hours of treatment with dCF. The residual enzyme activity varied by tissue, being high (about 50%) in the jejunum, intermediary in the brain, and low (1-2%) in other tissues examined, including the liver, kidney, lung, spleen, and thymus. bevital.no
The recovery of ADA activity after dCF-induced inhibition varies significantly depending on the tissue. In mice bearing ascites L1210 leukemia cells, injection of 0.2 mg/kg intravenous dCF completely inhibited ADA in both erythrocytes and L1210 cells. nih.gov Recovery was very slow in erythrocytes, with only 13% recovery in 48 hours, while 80% recovery occurred within the same timeframe in L1210 cells. nih.gov
In the rat brain, ADA activity inhibited by lower doses (1.9 and 3.7 µmol/kg) of dCF returned to control levels by 30 days. nih.gov However, with a higher dose (18.6 µmol/kg), ADA activity remained at 66% of control levels at 50 days. nih.gov The half-life of ADA activity recovery in both the brain and gut of rats was found to be dose-dependent. nih.gov Eight days after treatment with higher doses (5-50 mg/kg) in rats, the recovery of ADA activity in 10 brain regions averaged 35% of control values at the low dose, showing some heterogeneity (15-54%) at higher doses. nih.gov Forty days after a single dose of 5 mg/kg, ADA activity recovered by 68-78% in brain regions with normally high activity and by 44-59% in other regions. nih.gov The marked difference in enzyme recovery across tissues may influence the pharmacological behavior of dCF. nih.gov
Immunomodulatory Research in Experimental Systems
Research in experimental systems has highlighted the significant immunomodulatory effects of this compound, primarily due to its inhibition of ADA and the subsequent disruption of purine (B94841) metabolism, which is particularly crucial for lymphocyte function.
This compound treatment has been shown to cause a profound decrease in all lymphocyte subpopulations in preclinical settings. In studies involving patients with hairy cell leukemia, treatment with dCF led to a significant decrease in lymphocyte numbers, with T cells being more affected than B cells or NK cells. nih.gov Numbers of CD4+ and CD8+ lymphocytes decreased significantly during treatment. nih.gov
Studies in Syrian hamsters treated with dCF demonstrated a dose-dependent selective susceptibility of various T cell subpopulations and B cells. Low doses (0.5 mg/kg) enhanced splenic plaque-forming cell (PFC) responses to both T-dependent and T-independent antigens, potentially due to increased susceptibility of T suppressor cells. nih.gov Higher doses (1.0-4.0 mg/kg) suppressed PFC responses to T-dependent antigens while further enhancing responses to T-independent antigens at 1.0 mg/kg. nih.gov
In mice, daily intraperitoneal injections of dCF for five days decreased the number and relative percentage of circulating lymphocytes. nih.gov Indirect evidence from cell surface marker analysis suggested that natural killer (NK) effector cells may lack sensitivity to dCF, as NK cell activity was greater in treated mice than in controls. nih.gov In vitro studies on human gamma delta+ T-cell malignancies showed that dCF, in the presence of 2'-deoxyadenosine (B1664071), displayed an early and selective cytotoxic effect on gamma delta+ tumor T cells, reducing their number by over 90% after 48 hours, while alpha beta+ lymphocytes were less affected. nih.gov
This compound treatment has been shown to impair various immune response parameters in preclinical models. In a murine model of immunodeficiency induced by continuous dCF infusion, lymphocyte responses to the T-cell mitogens concanavalin (B7782731) A and phytohemagglutinin, and the B cell mitogen E. coli lipopolysaccharide were strikingly decreased. pnas.org Delayed hypersensitivity, measured by the footpad reaction, was also impaired. pnas.org
Antibody production, assessed by in vivo and in vitro plaque-forming cell assays, was decreased in dCF-infused mice. pnas.org In another mouse study, antibody responses to sheep erythrocytes were suppressed or enhanced depending on whether dCF was administered before or after immunization, respectively. nih.gov
A significant prolongation of mouse skin allograft survival was observed after transplantation into dCF-treated mice. pnas.org
While not always directly studied as an anti-inflammatory agent in the provided results, the immunomodulatory effects of this compound, particularly its impact on adenosine metabolism, are relevant to inflammatory pathways. Adenosine itself is known to have anti-inflammatory properties. physiology.orgresearchgate.net Inhibition of endogenous adenosine deaminase activity by dCF can lead to increased levels of adenosine and deoxyadenosine (B7792050). windows.net Elevated adenosine levels can engage adenosine receptors, which are involved in regulating inflammatory responses. physiology.orgresearchgate.net
In vitro studies have shown that inhibiting endogenous ADA activity with dCF strongly enhanced the inhibitory effects of exogenous adenosine on cytokine release (IL-6 and IL-8) and the expression of adhesion molecules (E-selectin and VCAM-1) by activated human umbilical vein endothelial cells. physiology.org This suggests that by preventing adenosine breakdown, dCF can indirectly potentiate adenosine's anti-inflammatory effects on endothelial cells. The purinergic signaling pathway, affected by adenosine levels, plays a fundamental role in immune regulation and inflammatory responses in various immune cells. researchgate.net
Mechanistic Studies in Cell Culture and Disease Models
Preclinical investigations utilizing cell culture and in vivo disease models have shed light on the diverse mechanisms through which this compound exerts its effects, extending beyond its established role in purine metabolism inhibition.
Direct and Indirect Mechanisms of Cytotoxicity in Malignant Cell Lines
Research has explored the cytotoxic effects of this compound on various malignant cell lines. While initially considered to have no direct toxicity towards tumor cells in vitro at high concentrations, its mechanism in cancer treatment is linked to ADA inhibition, leading to the accumulation of deoxyadenosine and adenosine, which are toxic to lymphocytes nih.govpatsnap.comresearchgate.net. This accumulation, particularly of dATP, inhibits ribonucleotide reductase, disrupting DNA synthesis and repair and inducing apoptosis patsnap.comresearchgate.net. Studies have investigated the cytotoxicity of deoxycoformycin on human colon carcinoma cell lines, examining its effects on enzymes involved in adenosine metabolism like 5'-nucleotidase, AMP deaminase, adenosine kinase, and adenosine deaminase nih.gov. Another study modeled ADA deficiency in vitro using a neuroblastoma cell line, demonstrating that cytotoxicity was induced through ADA inhibition and substrate accumulation researchgate.net. This cytotoxicity likely occurs via an intracellular mechanism following the conversion of 2'-deoxyadenosine to dATP researchgate.net. The combined treatment with deoxycoformycin and deoxyadenosine has been shown to cause apoptotic cell death in human neuroblastoma cell lines, affecting mitochondrial reactive oxygen species and mitochondrial mass before inducing nuclear fragmentation and caspase activation researchgate.net.
Exploration in Systemic Inflammatory Response Syndrome Models
This compound has been investigated for its potential therapeutic role in systemic inflammatory response syndrome (SIRS). Studies in rat models of fecal peritonitis, a cause of SIRS, have demonstrated the potential usefulness of this compound (pentostatin) as both a post-insult and prophylactic treatment researchgate.netnih.gov. In these models, treatment with pentostatin (B1679546) improved survival rates significantly compared to untreated septic rats researchgate.netnih.gov. Histological analysis revealed that pentostatin treatment abrogated responses to the septic challenge, including local and distant site vascular damage and leukocyte activation researchgate.netnih.gov. The beneficial effect is thought to be related to the inhibition of adenosine deaminase, which influences the levels of adenosine, a molecule associated with increased cellular release during SIRS and possessing functions in vasomotor control, cardiac rhythm, coagulation, and immune function researchgate.netimrpress.com. Adenosine is believed to have protective effects on physiological responses, such as selective vasodilation and moderate leukocyte activation researchgate.net. This compound, as an inhibitor of ADA, has been shown to improve survival in SIRS models with a reduction in leukocyte adhesion and vascular damage researchgate.net.
Research into Atherosclerosis Development in Murine Models
Research has explored the impact of this compound on atherosclerosis development in murine models. Studies using ApoE-/-LDLR-/- mice, a model for atherosclerosis, have investigated the effect of adenosine deaminase inhibition on plaque progression oup.com. Treatment with deoxycoformycin attenuated plaque development in the aortic root and brachiocephalic artery of these mice oup.com. It also suppressed vascular inflammation and improved endothelial function oup.com. This research highlights the potential importance of extracellular nucleotides and adenosine metabolism in the atherosclerotic vessel oup.com. The activity of extracellular ADA was found to be prominently increased in ApoE-/-LDLR-/- mice and correlated with atherosclerotic changes in human aortas oup.com. High abundance of extracellular ADA in atherosclerotic vessels originated from activated endothelial cells and macrophages oup.com.
Investigation of Epitranscriptomic Effects
Recent research has investigated the effects of this compound on the epitranscriptome. It has been reported that pentostatin can decrease the methylation of cellular RNA nih.govebi.ac.ukuzh.ch. This epitranscriptomic modification is linked to pentostatin's immunostimulating capacities nih.govuzh.ch. RNA extracted from pentostatin-treated cells or mice has shown enhanced immunostimulating properties nih.govuzh.ch. This suggests a mechanism where pentostatin, by affecting RNA methylation, influences the immune recognition of cellular RNA uzh.ch.
Elucidation of Toll-like Receptor 3-Mediated Mechanisms
Studies have elucidated the involvement of Toll-like receptor 3 (TLR3) in the mechanisms of action of this compound, particularly in the context of its anti-cancer activity. Research indicates that pentostatin indirectly triggers TLR3 signaling in tumors nih.govnih.govuzh.ch. This triggering leads to the local production of type I interferon within the tumor microenvironment nih.govnih.gov. The induction of type I interferon subsequently results in immune cell infiltration into the tumor nih.govnih.gov. The anti-cancer activity of pentostatin in mice has been shown to require TLR3, the type I interferon receptor, and T cells nih.govnih.gov. This mechanism suggests that pentostatin acts as an immunostimulating drug that activates innate immunity within tumor tissues nih.govnih.gov.
Development and Characterization of Animal Models for Immunodeficiency
Animal models have been instrumental in understanding the mechanisms of immunodeficiency, particularly those related to disorders of purine metabolism like adenosine deaminase (ADA) deficiency. This compound (DCF), a potent and tight-binding inhibitor of ADA, has been utilized to create experimental models of immunodeficiency in animals, mimicking aspects of human ADA deficiency. pnas.orgnih.govnih.govnih.gov
Studies in mice have demonstrated that continuous intraperitoneal infusion of DCF can produce an in vivo model exhibiting immunodeficiency in both B and T cells. pnas.orgnih.govnih.gov This immunodeficiency is characterized by several key indicators observed after DCF infusion. pnas.orgnih.govnih.gov
Detailed research findings from these models include observations of significant decreases in lymphocyte responses to T-cell mitogens such as concanavalin A (Con A) and phytohemagglutinin (PHA), as well as the B-cell mitogen Escherichia coli lipopolysaccharide (LPS). pnas.orgnih.gov Impairment of delayed hypersensitivity, measured by the footpad reaction, has also been noted. pnas.orgnih.gov Furthermore, a decrease in antibody production, assessed through both in vivo and in vitro plaque-forming cell assays, provides further evidence of immune dysfunction. pnas.orgnih.gov A significant prolongation of mouse skin allograft survival after transplantation has been observed in DCF-treated mice, indicating impaired immune rejection. pnas.orgnih.gov Histological examination in these models reveals lymphoid degeneration in the thymus, lymph nodes, and spleen, consistent with immunodeficiency. pnas.orgnih.govnih.gov A decrease in the number of Thy-1-positive cells in the spleen and lymph nodes further supports the cytotoxicity of DCF to T cells. pnas.orgnih.govnih.gov
The inhibition of ADA activity in various tissues of mice following DCF treatment has been quantified. After DCF infusion, ADA in the thymus, spleen, and lymph nodes showed varying degrees of inhibition, ranging from 57% to 100%. pnas.orgnih.gov Residual enzyme activity varied across different tissues, being high in the jejunum (approximately 50%), intermediary in the brain, and low (1-2%) in the liver, kidney, lung, spleen, and thymus after 24 hours of treatment. bevital.no
The impact of DCF treatment on the concentration of purine metabolites in tissues has also been characterized. Treatment with DCF led to a marked increase in the amount of 2'-deoxyadenosine, particularly in the spleen and thymus. bevital.no While there was no or only a moderate increase in tissue content of adenosine and S-adenosylhomocysteine, adenosine and 2'-deoxyadenosine levels increased in the serum of mice treated with DCF. bevital.no
Studies in Syrian hamsters have also been used to explore the effects of DCF on immune function. nih.gov A single intraperitoneal injection of DCF in hamsters demonstrated dose-dependent effects on primary in vivo antibody responses to helper T cell-dependent (Th-d) and helper T cell-independent (Th-ind) antigens. nih.gov Lower doses of DCF (0.5 mg/kg) enhanced splenic plaque-forming cell (PFC) responses to both Th-d (sheep erythrocytes) and Th-ind (pneumococcal polysaccharide type III) antigens. nih.gov Treatment with a higher dose (1.0 mg/kg) resulted in a significantly depressed PFC response to Th-d antigen but a further enhanced response to Th-ind antigen. nih.gov Higher doses (1.5-4.0 mg/kg) suppressed PFC responses to both types of antigens. nih.gov This dose-dependent selective susceptibility of various T cell subpopulations and B cells may contribute to the heterogeneity observed in human ADA deficiency. nih.gov
The development of immunodeficient mouse models has evolved significantly, from nude mice lacking T lymphocytes to more severely immunodeficient models like SCID, NOD/SCID, and NOD/SCIDγnull mice, which exhibit defects in T, B, and NK cells. biocytogen.comfrontiersin.org These models, including those where immunodeficiency is induced pharmacologically by agents like DCF, provide valuable tools for studying the mechanisms of immunodeficiency and evaluating potential therapeutic strategies. biocytogen.comfrontiersin.org
Lymphocyte Response to Mitogens in DCF-Treated Mice
| Treatment Group | Mitogen | Lymphocyte Response (% of Saline Control) |
| DCF-infused | Concanavalin A | Decreased |
| DCF-infused | Phytohemagglutinin | Decreased |
| DCF-infused | LPS | Decreased |
Based on research findings indicating a striking decrease in lymphocyte response. pnas.orgnih.gov
ADA Activity Inhibition in Tissues of DCF-Treated Mice
| Tissue | ADA Inhibition (%) |
| Thymus | 57-100 |
| Spleen | 57-100 |
| Lymph Nodes | 57-100 |
| Jejunum | ~50 (Residual) |
| Brain | Intermediary (Residual) |
| Liver | 1-2 (Residual) |
| Kidney | 1-2 (Residual) |
| Lung | 1-2 (Residual) |
Based on research findings showing varying degrees of inhibition and residual activity. pnas.orgnih.govbevital.no
Plaque-Forming Cell (PFC) Response in DCF-Treated Hamsters
| DCF Dose (mg/kg) | Antigen Type | Splenic PFC Response |
| 0.5 | Th-d | Enhanced |
| 0.5 | Th-ind | Enhanced |
| 1.0 | Th-d | Significantly Depressed (P < 0.001) nih.gov |
| 1.0 | Th-ind | Further Enhanced |
| 1.5-4.0 | Th-d | Significantly Suppressed |
| 1.5-4.0 | Th-ind | Significantly Suppressed |
Based on research findings demonstrating dose-dependent effects on antibody responses. nih.gov
Structural Biology and Rational Drug Design Based on 2 Deoxycoformycin
High-Resolution Structural Analysis of Adenosine (B11128) Deaminase-2'-Deoxycoformycin Complexes
High-resolution structural studies, particularly using X-ray crystallography, have been crucial in understanding the precise interactions between adenosine deaminase and 2'-deoxycoformycin. Structures of murine adenosine deaminase complexed with this compound (pentostatin) have been determined at resolutions such as 2.6 Å. rcsb.orgacs.org These studies provide detailed views of the enzyme-inhibitor complex at the atomic level.
Enzyme-Inhibitor Binding Pockets and Interaction Networks
Analysis of the crystal structures reveals the specific binding pocket within adenosine deaminase where this compound lodges. The interactions are extremely similar between ADA and transition state analogues like this compound. rcsb.orgacs.org A key interaction involves the coordination of the 8R-hydroxyl group of this compound to a catalytic Zn²⁺ ion within the active site. rcsb.orgacs.org This coordination is a major contributor to the high potency and stereospecificity of inhibition by this compound. rcsb.orgacs.org Other interactions within the binding pocket further define the structural and chemical requirements for substrate and inhibitor binding. rcsb.orgacs.org Molecular dynamics simulations have also shown that residues like Asp 19 and His 17 strongly interact with the 5' hydroxyl group of the sugar moiety, suggesting their importance in sugar binding. osti.gov
Ligand-Induced Conformational Changes in Target Enzymes
Binding of this compound can induce conformational changes in adenosine deaminase. While traditional X-ray crystallography might not always capture large conformational shifts, studies suggest that the enzyme undergoes a stabilizing conformational change upon binding of a transition state analogue like coformycin (B1669288) (a related compound with a ribose sugar). tandfonline.com This induced fit mechanism ensures a tight and effective interaction. Structures of Plasmodium vivax ADA in complex with this compound have highlighted a drastic conformational change upon inhibitor binding that differs from that observed in mammalian ADA enzymes, potentially explaining differences in substrate specificity and drug selectivity between parasite and mammalian enzymes. nih.govproteopedia.org Adenosine deaminase can exist in different conformations, often described as open and closed forms, depending on the bound ligand. researchgate.netrsc.org
Rational Design and Synthesis of Novel this compound Analogs
The detailed structural information obtained from studying this compound complexes has facilitated the rational design and synthesis of novel analogs aimed at improving potency, selectivity, or other pharmacological properties. bindingdb.org
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to this process, exploring how modifications to the chemical structure of this compound affect its inhibitory activity against ADA. nih.govmdpi.comchemrxiv.org These investigations help to delineate the key structural features essential for potent binding to the enzyme's active site. For instance, studies have indicated that the presence of the 2'-hydroxyl and 5'-phosphate groups, along with the R stereochemistry at the C-8 position of the diazepine (B8756704) ring, are important for optimal interaction with certain AMP deaminases, highlighting the stereochemical requirements for potent inhibition by coformycin analogs. nih.gov SAR studies provide a basis for designing specific inhibitors. nih.gov
Exploration of Structural Modifications for Functional Diversification
Structural modifications to the this compound scaffold can be explored to create analogs with altered properties. This includes synthesizing compounds with variations in the sugar moiety, the heterocyclic ring system, or the substituents attached to these core structures. The aim is to achieve functional diversification, such as improved affinity for specific ADA isoforms (like ADA1 or ADA2), altered pharmacokinetic profiles, or reduced toxicity. For example, 2-chlorodeoxyadenosine (cladribine), a purine (B94841) analog, involves the substitution of a chlorine atom at the 2-position of the adenine (B156593) ring, which confers resistance to deamination by ADA. mdpi.comsci-hub.se This modification contributes to its accumulation and cytotoxic effects. sci-hub.se
In Vitro and In Vivo Evaluation of Synthesized Analogs
Synthesized this compound analogs undergo rigorous evaluation in both in vitro (cell-based or biochemical assays) and in vivo (animal models) systems to assess their biological activity and pharmacological profiles. acs.org
In vitro studies can determine the inhibitory potency (e.g., Ki values) against purified ADA enzyme or in cell lines expressing ADA. For instance, this compound has shown potent inhibition of human plasma ADA2 with an apparent Ki value of 19 nM. nih.gov In vitro evaluations can also assess the cytotoxic effects of analogs on target cells, sometimes in the presence of deoxyadenosine (B7792050), which can enhance the activity of ADA inhibitors. taylorfrancis.comnih.gov Studies have shown that this compound, in the presence of 2'-deoxyadenosine (B1664071), displayed selective cytotoxic effects on certain tumor cells in vitro. nih.gov
In vivo studies in animal models are essential to evaluate the pharmacokinetics, distribution, and efficacy of the synthesized analogs. These studies can demonstrate the ability of the analogs to inhibit ADA activity in vivo and assess their therapeutic potential in relevant disease models. For example, administration of this compound to rats resulted in near total inhibition of brain ADA activity, with the enzyme exhibiting reduced sensitivity to subsequent inhibition. nih.gov In vivo studies also revealed that reduced ADA activity after this compound treatment was associated with a decrease in Vmax. nih.gov Clinical studies have also evaluated the effects of this compound in patients, demonstrating its activity and pharmacological properties in vivo. nih.gov
Comparative Biochemical Pharmacology with Other Purine Nucleoside Inhibitors (e.g., 2-Chlorodeoxyadenosine, Fludarabine)
This compound (pentostatin) is a purine nucleoside analog that exhibits distinct biochemical properties compared to other agents in this class, such as 2-chlorodeoxyadenosine (cladribine) and fludarabine (B1672870). While these drugs share structural similarities to adenosine or deoxyadenosine and are utilized in the treatment of lymphoproliferative disorders, their specific interactions with enzymes involved in purine metabolism and their downstream cellular effects present notable differences mdpi.comnih.gov.
A primary biochemical distinction lies in their interaction with adenosine deaminase (ADA). This compound is a potent, irreversible inhibitor of ADA mdpi.comresearchgate.netmedchemexpress.com. ADA is a crucial enzyme in the purine salvage pathway, catalyzing the deamination of adenosine to inosine (B1671953) and deoxyadenosine to deoxyinosine mdpi.com. Inhibition of ADA by this compound leads to a significant intracellular accumulation of deoxyadenosine (dAdo) and, subsequently, its phosphorylated metabolite, deoxyadenosine triphosphate (dATP) researchgate.nettohoku.ac.jp. High concentrations of dATP are cytotoxic, particularly to lymphocytes, as they can inhibit DNA synthesis by affecting ribonucleotide reductase and DNA polymerases, as well as induce DNA strand breaks mdpi.comresearchgate.net.
In contrast, cladribine (B1669150) (2-chlorodeoxyadenosine) is a chlorinated derivative of deoxyadenosine that is resistant to degradation by ADA researchgate.netnih.govnih.gov. This resistance allows cladribine to accumulate in lymphocytes and be phosphorylated to its active triphosphate form, cladribine triphosphate (CdATP) researchgate.net. While both dATP (accumulated due to this compound) and CdATP interfere with DNA synthesis and induce DNA strand breaks, CdATP has additional mechanisms of action. These include direct incorporation into DNA, inhibition of DNA polymerase β, and phosphorylation by deoxyguanosine kinase in mitochondria researchgate.net. These unique actions of cladribine contribute to its potent activity researchgate.net. Studies have shown that CdATP is a potent inhibitor of ribonucleotide reductase and also inhibits DNA polymerases and DNA repair nih.govnih.gov.
Fludarabine (2-fluoro-9-(β-d-arabinofuranosyl)-adenine) is another purine nucleoside analog, typically administered as a phosphate (B84403) prodrug that is rapidly dephosphorylated to the active nucleoside fludarabine (F-ara-A) in plasma nih.govdoctorlib.org. F-ara-A enters cells and is phosphorylated to its active triphosphate form, fludarabine triphosphate (F-ara-ATP) doctorlib.org. F-ara-ATP exerts its cytotoxic effects primarily by inhibiting several enzymes essential for DNA replication and repair, including DNA polymerase, ribonucleotide reductase, DNA primase, and DNA ligase I doctorlib.org. The monophosphate form, F-ara-AMP, can also be incorporated into DNA doctorlib.org.
While all three agents ultimately lead to DNA damage and apoptosis, the initial biochemical triggers differ. This compound's primary mechanism is the inhibition of ADA, leading to the accumulation of endogenous cytotoxic deoxyadenosine metabolites mdpi.comresearchgate.net. Cladribine and fludarabine, being resistant to ADA, exert their effects after intracellular phosphorylation to their respective triphosphate forms, which then directly interfere with DNA synthesis and repair machinery researchgate.netnih.govdoctorlib.org.
Comparative studies on cellular uptake and metabolism have also revealed differences. For instance, studies comparing clofarabine (B1669196) (a second-generation purine analog with properties of both fludarabine and cladribine), cladribine, and fludarabine in human renal proximal tubule cells showed similar uptake and flux, although cladribine demonstrated the highest efficiency of transport with hENT1 in comparative studies oncohemakey.com. The retention of the active triphosphate metabolites within leukemic cells is crucial for their cytotoxic effects, and studies have investigated the cellular pharmacokinetics of these nucleotides researchgate.net.
The distinct biochemical targets and metabolic pathways contribute to variations in their cellular effects and potentially their activity profiles in different lymphoid malignancies. For example, while all three are active in lymphoid malignancies, their efficacy and the specific mechanisms contributing to cell death can vary depending on the cell type and its metabolic characteristics mdpi.comresearchgate.netnih.gov. The accumulation of dATP due to ADA inhibition by this compound is particularly toxic to lymphocytes due to their relatively high levels of deoxycytidine kinase and low levels of 5'-nucleotidase activity, enzymes involved in the phosphorylation and dephosphorylation of deoxyadenosine metabolites, respectively nih.gov.
The following table summarizes some of the key comparative biochemical pharmacological aspects:
| Feature | This compound (Pentostatin) | 2-Chlorodeoxyadenosine (Cladribine) | Fludarabine (F-ara-A) |
| Primary Enzyme Target | Adenosine Deaminase (ADA) (Inhibitor) mdpi.comresearchgate.netmedchemexpress.com | DNA Synthesis/Repair Enzymes (after phosphorylation) nih.govnih.gov | DNA Synthesis/Repair Enzymes (after phosphorylation) doctorlib.org |
| Resistance to ADA | No (Inhibits ADA) mdpi.comresearchgate.net | Yes researchgate.netnih.govnih.gov | Yes doctorlib.org |
| Active Intracellular Form | Accumulation of dATP (via ADA inhibition) researchgate.nettohoku.ac.jp | Cladribine Triphosphate (CdATP) researchgate.net | Fludarabine Triphosphate (F-ara-ATP) doctorlib.org |
| Key Downstream Effects | Inhibition of DNA synthesis, DNA strand breaks, Apoptosis mdpi.comresearchgate.net | Inhibition of DNA synthesis (Ribonucleotide reductase, DNA polymerases), DNA incorporation, DNA strand breaks, Apoptosis researchgate.netnih.govnih.gov | Inhibition of DNA synthesis (DNA polymerases, Ribonucleotide reductase, DNA primase, DNA ligase I), DNA incorporation, Apoptosis doctorlib.org |
| Dependence on Deoxycytidine Kinase for Activation | Indirect (phosphorylation of accumulated dAdo) researchgate.net | Yes (primary phosphorylation) nih.govnih.gov | Yes (phosphorylation of F-ara-A) doctorlib.org |
Advanced Methodologies and Future Research Directions
Proteomic and Metabolomic Profiling to Delineate Comprehensive Cellular Responses
The inhibition of adenosine (B11128) deaminase (ADA) by 2'-Deoxycoformycin triggers significant downstream alterations in cellular biochemistry, primarily impacting purine (B94841) metabolism. nih.govnih.gov Advanced "omics" technologies, such as proteomics and metabolomics, offer powerful tools to comprehensively map these intricate cellular responses beyond the immediate target pathway.
Proteomics: This approach enables the large-scale identification and quantification of proteins within a cell or tissue, providing a snapshot of the cellular machinery's response to drug perturbation. In the context of this compound, proteomic studies can elucidate several key areas:
Off-Target Effects: By comparing the proteomes of treated and untreated cells, researchers can identify proteins that are differentially expressed or post-translationally modified, revealing potential off-target effects of the compound.
Compensatory Mechanisms: Cells may attempt to counteract the effects of ADA inhibition by upregulating or downregulating other enzymes in related metabolic pathways. Proteomics can identify these compensatory changes, offering a more complete picture of the cellular adaptation process.
Apoptosis and Proliferation Pathways: this compound is known to affect cell survival. nih.gov Proteomic analysis can identify key regulatory proteins in apoptosis and cell cycle pathways, such as those in the MAPK pathway, that are modulated by the drug's activity, providing mechanistic insights into its cytostatic or cytotoxic effects. mdpi.com
Metabolomics: This field focuses on the global profiling of small-molecule metabolites. Following this compound administration, significant and predictable changes occur in the purine metabolome. nih.gov
Purine Nucleotide Accumulation: The most direct effect is the accumulation of deoxyadenosine (B7792050), which is subsequently phosphorylated to deoxyadenosine 5'-triphosphate (dATP). nih.gov
Imbalance of Nucleotide Pools: This accumulation of dATP can lead to a significant imbalance in the deoxynucleotide triphosphate (dNTP) pools, which is a key mechanism of its action. High-pressure liquid chromatography (HPLC) has been used to reveal significant rises in dATP accompanied by reductions in adenosine 5'-triphosphate (ATP) and guanosine (B1672433) 5'-triphosphate (GTP) in leukemic T-cells treated with the compound. nih.gov In some cases, a marked rise in erythrocyte dATP was accompanied by a depletion of ATP. nih.gov
By integrating proteomic and metabolomic data, researchers can construct a detailed model of the cellular response to this compound, linking changes in protein expression to the resulting shifts in metabolic fluxes and providing a holistic understanding of its mechanism of action. mdpi.commdpi.com
| Metabolite | Observed Change | Cell/Sample Type | Reference |
|---|---|---|---|
| deoxyadenosine 5'-triphosphate (dATP) | Significant Increase | Leukemic T-cells, Erythrocytes | nih.govnih.gov |
| adenosine 5'-triphosphate (ATP) | Reduction/Depletion | Leukemic T-cells, Erythrocytes | nih.govnih.gov |
| guanosine 5'-triphosphate (GTP) | Reduction | Leukemic T-cells | nih.gov |
| Deoxyadenosine | Increased excretion in urine; Rise in serum | Patients | nih.gov |
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Enzyme Inhibition
Understanding the kinetics and dynamics of enzyme inhibition is crucial for drug development. Advanced spectroscopic and imaging techniques provide powerful, real-time insights into the interaction between this compound and its target, adenosine deaminase (ADA).
Spectroscopic Methods: Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are non-destructive methods that can provide detailed information about molecular structure and interactions. scielo.br These methods could potentially be adapted to monitor the conformational changes in ADA upon binding of this compound. More commonly, UV-Vis spectrophotometry is employed in kinetic assays to monitor ADA activity. nih.gov The rate of deamination of adenosine to inosine (B1671953) can be followed by measuring the decrease in absorbance at 265 nm. The potency of this compound is determined by quantifying its effect on this reaction rate. nih.gov
Fluorescence-Based Assays: A significant advancement for high-throughput screening and real-time monitoring is the development of fluorescence-based assays. escholarship.org These assays often use adenosine analogs that become fluorescent upon deamination. The real-time conversion of the substrate can be monitored continuously, allowing for precise determination of enzyme kinetics and inhibition constants (Ki). escholarship.orgnih.gov This approach offers several advantages over traditional methods, including higher sensitivity and suitability for rapid screening of potential new ADA inhibitors. nih.gov For example, one such assay uses the adenosine analogue tzA, which is deaminated to the fluorescent product tzI, allowing for real-time measurement of the reaction. escholarship.org
Imaging Techniques: While less common for direct monitoring of this specific enzyme-inhibitor interaction in real-time within cells, advanced imaging techniques like Förster Resonance Energy Transfer (FRET) could theoretically be engineered. By tagging ADA and a relevant interacting partner with fluorescent proteins, it might be possible to visualize downstream cellular events triggered by ADA inhibition in living cells.
| Technique | Principle | Application for this compound | Reference |
|---|---|---|---|
| UV-Vis Spectrophotometry | Measures the change in absorbance as adenosine is converted to inosine. | Standard method for kinetic analysis and determining inhibitor concentration. | nih.gov |
| Fluorescence Spectroscopy | Monitors the increase in fluorescence as an adenosine analog is converted to a fluorescent product. | Enables real-time, high-throughput screening and inhibitor discovery assays. | escholarship.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of atoms upon ligand binding. | Used in structural studies to understand the biosynthesis of this compound from adenosine. | nih.gov |
Computational Approaches in Molecular Dynamics and Drug Discovery
Computational methods are indispensable for understanding the molecular basis of this compound's potent inhibition of ADA and for designing novel inhibitors. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-inhibitor complex, revealing the atomic-level interactions that stabilize the binding. researchgate.net Simulations of this compound bound to ADA have elucidated the critical role of specific amino acid residues, such as Asp19 and His17, in interacting with the inhibitor's sugar moiety. researchgate.net These simulations also highlight the flexibility of residues at the active site's opening, which helps explain how the inhibitor gains access to the otherwise inaccessible binding pocket. researchgate.net X-ray crystallography has confirmed that the 8R-hydroxyl group of this compound coordinates with the active site zinc ion (Zn2+), a key interaction contributing to its high-potency inhibition. rcsb.orgresearchgate.net
Drug Discovery and Design: Computational approaches are central to modern drug discovery.
In Silico Screening: Virtual libraries of compounds can be screened against the three-dimensional structure of ADA to identify potential new inhibitors. nih.gov
Structure-Based Drug Design: Knowledge of the ADA active site and its interactions with this compound allows for the rational design of new molecules with improved properties. nih.gov By identifying key pharmacophores (the essential features for binding), medicinal chemists can design novel, non-nucleoside inhibitors, potentially reducing the side effects associated with nucleoside analogs. nih.govnih.gov Comprehensive in silico analysis of the ADA gene and protein can further identify druggable pockets and predict the clinical implications of inhibition. jhrlmc.comresearchgate.net
Systems Biology Integration for Pathway Analysis
The effects of this compound extend beyond the inhibition of a single enzyme, causing a cascade of changes throughout interconnected cellular pathways. A systems biology approach, which integrates multiple layers of biological data ("multi-omics"), is necessary to understand these complex, system-wide effects. nih.govnih.gov
Pathway Enrichment Analysis: By combining data from transcriptomics, proteomics, and metabolomics, researchers can perform pathway enrichment analysis. escholarship.orgresearchgate.net This computational technique identifies biological pathways that are significantly perturbed by the drug. For this compound, this analysis would invariably highlight the purine metabolism pathway as the primary target. researchgate.netresearchgate.net However, it could also uncover less obvious effects on interconnected pathways, such as pyrimidine (B1678525) metabolism, amino acid synthesis, or cellular energy pathways like the tricarboxylic acid (TCA) cycle. researchgate.netmedrxiv.org
Synthetic Biology and Strain Engineering for Optimized Production or Novel Metabolites
This compound is a natural product synthesized by microorganisms, most notably the bacterium Streptomyces antibioticus and the fungus Cordyceps militaris. nih.govmdpi.com Its production in native strains is often low, making synthetic biology and metabolic engineering crucial for improving yields and creating novel analogs. mdpi.comresearchgate.net
Biosynthesis Pathway Elucidation: A prerequisite for engineering is a thorough understanding of the biosynthetic pathway. Studies have shown that this compound is derived from adenosine, which undergoes a unique ring expansion to form the 1,3-diazepine ring structure characteristic of the compound. nih.govacs.org The gene clusters responsible for its biosynthesis have been identified in several producing organisms, providing the genetic toolkit for engineering. mdpi.comnih.gov In Cordyceps militaris, the production of this compound (pentostatin) is coupled with the synthesis of cordycepin (B1669437), where it acts as a "safeguard molecule" by inhibiting the degradation of cordycepin by ADA. nih.gov
Strain Engineering for Optimized Production: With the biosynthetic genes identified, various strategies can be employed to increase production:
Metabolic Engineering: This involves modifying the host organism's metabolism to channel more precursors towards the desired product. mdpi.com
Mutagenesis and Screening: Techniques like atmospheric and room-temperature plasma (ARTP) mutagenesis, combined with screening strategies such as ribosome engineering, have been successfully used to generate high-yield mutant strains of Actinomadura sp.. mdpi.com One such mutant, S-15, showed a 33.79% increase in production, which was further enhanced through fermentation medium optimization. mdpi.com
Heterologous Expression: The entire biosynthetic pathway can be transferred to a more tractable host organism, such as E. coli or Saccharomyces cerevisiae, which are better suited for industrial-scale fermentation. drugtargetreview.comresearchgate.net
Synthetic Biology for Novel Metabolites: The modular nature of many natural product biosynthetic pathways allows for the creation of novel compounds through "combinatorial biosynthesis." By swapping, modifying, or adding enzymes in the this compound pathway, it may be possible to generate new analogs with altered potency, selectivity, or pharmacological properties. drugtargetreview.com
| Strategy | Description | Example/Application | Reference |
|---|---|---|---|
| Mutagenesis and Selection | Inducing random mutations (e.g., with ARTP) and screening for high-producing strains. | Generation of Actinomadura sp. S-15 with 33.79% increased yield. | mdpi.com |
| Fermentation Optimization | Optimizing culture medium components and growth conditions. | Further increased the yield of Actinomadura sp. S-15 to 152.06 mg/L. | mdpi.com |
| Pathway Elucidation | Identifying the genes and enzymes responsible for biosynthesis. | Characterization of the biosynthetic gene cluster in Streptomyces and Cordyceps. | mdpi.comnih.gov |
| Synthetic Biology | Rational design and construction of new biological parts, devices, and systems. | Potential for creating novel analogs by engineering the biosynthetic pathway. | drugtargetreview.comresearchgate.net |
Q & A
Q. How can researchers validate the biological relevance of in vitro findings (e.g., enzyme inhibition) in preclinical models of lymphoid malignancies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
